![molecular formula C8H9NO3 B12509801 [(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)
[(2-Hydroxyphenyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Hydroxyphenyl)amino]acetic acid, also known as 2-amino-2-(2-hydroxyphenyl)acetic acid, is a compound with the molecular formula C8H9NO3. It is a white to pale-yellow solid that is soluble in water and organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Hydroxyphenyl)amino]acetic acid can be achieved through several methods. One common approach involves the reaction of (2-chlorophenyl)acetic acid with an alkali metal hydroxide, such as sodium hydroxide, in the presence of a copper catalyst at elevated temperatures (130-300°C). This process results in the substitution of the chlorine atom with a hydroxyl group, forming the desired product .
Another method involves the reduction of 2-hydroxybenzylideneaminoacetic acid using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields this compound with high purity .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale batch reactors where the reaction conditions can be carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to improve efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Hydroxyphenyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: 2-hydroxyphenylglyoxylic acid or 2-hydroxyphenylacetic acid.
Reduction: 2-amino-2-(2-hydroxyphenyl)ethanol.
Substitution: 2-chlorophenylglycine or 2-bromophenylglycine.
Applications De Recherche Scientifique
[(2-Hydroxyphenyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of [(2-Hydroxyphenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), by binding to the active site and preventing substrate access. This inhibition can lead to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
[(2-Hydroxyphenyl)amino]acetic acid can be compared with other similar compounds, such as:
2-Amino-2-(4-hydroxyphenyl)acetic acid: This compound has a hydroxyl group in the para position, which can lead to different reactivity and biological activity.
2-Hydroxyphenylacetic acid: Lacks the amino group, resulting in different chemical properties and applications.
Indole-3-acetic acid: A plant hormone with a different core structure but similar functional groups, used in plant growth regulation.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
2-(2-hydroxyanilino)acetic acid |
InChI |
InChI=1S/C8H9NO3/c10-7-4-2-1-3-6(7)9-5-8(11)12/h1-4,9-10H,5H2,(H,11,12) |
Clé InChI |
QDAYZTZGLPEDOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


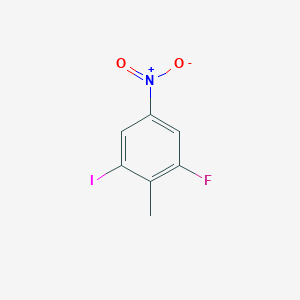
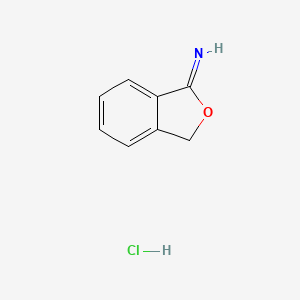
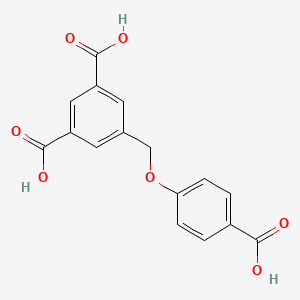
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
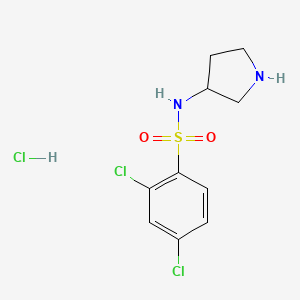
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
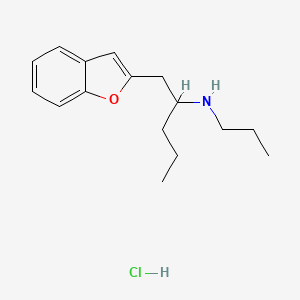
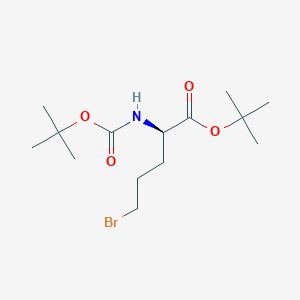

![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)
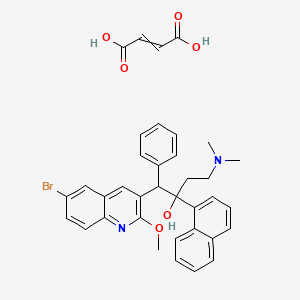
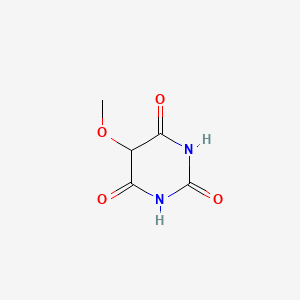
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B12509806.png)
